2-tert-Butylazo-2-hydroxypropane

Description

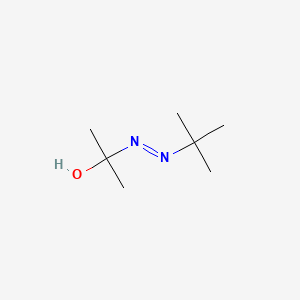

2-tert-Butylazo-2-hydroxypropane is an azo compound characterized by a central azo (–N=N–) group, a tert-butyl substituent, and a hydroxypropane moiety. Azo compounds are widely recognized as radical initiators in polymerization reactions due to their thermally labile azo bonds, which decompose to generate free radicals. The tert-butyl group enhances steric hindrance and thermal stability, while the hydroxypropane group may influence solubility and hydrogen-bonding interactions.

Properties

CAS No. |

57910-39-1 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-(tert-butyldiazenyl)propan-2-ol |

InChI |

InChI=1S/C7H16N2O/c1-6(2,3)8-9-7(4,5)10/h10H,1-5H3 |

InChI Key |

LGKBMXVIXYRWDK-CMDGGOBGSA-N |

SMILES |

CC(C)(C)N=NC(C)(C)O |

Canonical SMILES |

CC(C)(C)N=NC(C)(C)O |

Appearance |

Solid powder |

Other CAS No. |

57910-39-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lucel 3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Peroxide Initiators

Peroxide initiators, such as tert-butyl 2,2-dimethyl propaneperoxoate (CAS 502496-15-3), are another class of radical generators used in polymerization. Key differences include:

| Property | 2-tert-Butylazo-2-hydroxypropane | Peroxide Initiators |

|---|---|---|

| Decomposition Mechanism | Azo bond cleavage (N₂ release) | O–O bond cleavage (RO• radicals) |

| Thermal Stability | Moderate (azo bonds decompose at lower temps) | Higher stability (require higher temps) |

| Byproducts | Nitrogen gas (non-reactive) | Alkoxy radicals, potential esters |

Peroxide initiators are often preferred for high-temperature processes, while azo compounds like this compound may offer cleaner decomposition (N₂ byproduct) and better control in low-to-moderate temperature reactions .

Comparison with Benzotriazole UV Stabilizers

2-(2'-Hydroxyphenyl)benzotriazole derivatives (e.g., 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole) share structural motifs with this compound, such as tert-butyl groups and hydroxy substituents. However, their functions diverge:

| Property | This compound | Benzotriazole Derivatives |

|---|---|---|

| Primary Role | Radical initiation (decomposition) | UV absorption (electronic excitation) |

| Key Structural Feature | Azo group (reactive) | Benzotriazole ring (UV-active) |

| Applications | Polymer synthesis, coatings | Plastics, sunscreens, UV protection |

Benzotriazoles stabilize materials by dissipating UV energy as heat, whereas azo compounds like this compound initiate chemical reactions. The tert-butyl group in both classes enhances solubility and thermal stability, but their core functionalities are distinct .

Comparison with Other Azo Initiators

- Steric Effects : The tert-butyl group in this compound may slow decomposition kinetics compared to less hindered azo compounds.

- Solubility: The hydroxypropane group could improve compatibility with polar solvents or monomers.

Research Findings and Limitations

Available evidence focuses on structurally related compounds (peroxides, benzotriazoles) rather than this compound itself. Key inferences include:

- Thermal Behavior : Azo initiators generally decompose at 60–80°C, while peroxides require >100°C .

- Functional Group Synergy : The tert-butyl and hydroxy groups in both azo and benzotriazole compounds enhance stability and tailor solubility .

Notes

- Direct data on this compound is sparse in the provided sources; comparisons are extrapolated from related compounds.

- Further experimental studies are needed to quantify decomposition kinetics, radical efficiency, and application-specific performance.

Preparation Methods

Alkylation of Azo-Alcohol Precursors

This method adapts alkylation techniques from hydroquinone derivatization (as seen in CN1762944A), where methyl tert-butyl ether (MTBE) serves as an alkylating agent under acidic conditions.

Procedure :

- Substrate preparation : Start with a hydroxypropane-based azo compound (e.g., 2-azo-2-hydroxypropane).

- Alkylation : React with MTBE in the presence of sulfuric acid (1:0.1–0.2 molar ratio) at 85–110°C.

- Work-up : Distill methanol byproduct and isolate the tert-butyl-substituted product.

Key parameters :

| Parameter | Value/Range |

|---|---|

| Temperature | 85–110°C |

| MTBE:Substrate ratio | 0.8–1.2:1 |

| Catalyst | H₂SO₄ (0.1–0.2 eq) |

| Solvent | Toluene or xylene |

Mechanism :

Oxidative Coupling of tert-Butylhydrazine

This route mirrors strategies for synthesizing peroxydicarbonates (CA1043050A), where azo compounds form via oxidation.

Procedure :

- Hydrazine synthesis : Prepare tert-butylhydrazine from tert-butylamine and hydrazine.

- Oxidation : Treat with H₂O₂ or O₂ in acidic media to form the azo bond.

- Hydroxylation : Introduce the hydroxy group via hydrolysis or direct synthesis.

Reaction conditions :

| Parameter | Value/Range |

|---|---|

| Oxidizing agent | H₂O₂ (30%), O₂ |

| Temperature | 25–60°C |

| pH | 2–4 (acidic) |

Challenges :

- Control over regioselectivity to ensure the azo bond forms between tert-butyl and hydroxypropane moieties.

- Competing side reactions (e.g., over-oxidation to nitro compounds).

Acid-Catalyzed Rearrangement of Peroxycarbonates

Drawing from CA1043050A, peroxycarbonate azo compounds (e.g., 2-t-butylazo-2-(t-butylperoxycarbonyloxy)butane) can undergo hydrolysis to yield hydroxylated derivatives.

Procedure :

- Synthesize peroxycarbonate precursor : React tert-butyl azo compounds with peroxydicarbonyl chlorides.

- Hydrolysis : Treat with aqueous acid (e.g., H₂SO₄) to replace the peroxycarbonyloxy group with -OH.

Example reaction :

$$ \text{2-t-butylazo-2-(t-butylperoxycarbonyloxy)butane} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{this compound} + \text{CO}2 + \text{t-butanol} $$

Limitations :

- Requires precise control of hydrolysis conditions to prevent azo bond cleavage.

Comparative Analysis of Methods

*Theoretical yields based on analogous reactions.

Industrial and Research Implications

The compound’s dual functionality as a blowing agent and polymerization initiator (as inferred from CA1043050A) makes it valuable for:

- Polymer foams : Synchronized gas release and resin curing.

- Controlled radical polymerization : Azo initiators with tailored hydrophilicity.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-tert-Butylazo-2-hydroxypropane to ensure reproducibility?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, temperature stability) to avoid decomposition of the azo group. Use potassium tert-butoxide as a base catalyst in ethanol under reflux, similar to protocols for analogous tert-butyl-containing compounds . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates and byproducts . Validate purity using NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, heating rates) with literature protocols. For example, thermal decomposition during melting point determination may explain inconsistencies. Use differential scanning calorimetry (DSC) to confirm thermal stability and compare with CAS registry data for structurally related tert-butyl derivatives . Re-crystallize samples from non-polar solvents (e.g., hexane/ethyl acetate) to improve crystallinity .

Q. What analytical techniques are most reliable for characterizing the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using UV-Vis spectroscopy to monitor azo bond cleavage at pH 2–12. Pair with LC-MS to identify degradation products (e.g., tert-butyl alcohol or propene derivatives). Compare results with structurally similar compounds like methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate, where pH-dependent hydrolysis mechanisms are well-documented .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in radical polymerization reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the azo group. Compare with experimental data from electron paramagnetic resonance (EPR) spectroscopy to validate radical generation efficiency. Reference studies on tert-butyl azo initiators, where steric hindrance from the tert-butyl group delays termination steps .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Apply systematic SAR (structure-activity relationship) studies by modifying the hydroxypropane moiety while retaining the tert-butylazo core. Use in vitro assays (e.g., enzyme inhibition) to isolate confounding variables. For example, conflicting bioactivity in oxadiazol derivatives was resolved by correlating logP values with membrane permeability .

Q. How do competing reaction pathways (e.g., azo vs. tert-butyl group decomposition) influence the design of kinetic studies for this compound?

- Methodological Answer : Employ time-resolved FTIR or Raman spectroscopy to track real-time degradation pathways. For instance, tert-butyl chloride derivatives exhibit rapid hydrolysis under aqueous conditions, necessitating anhydrous reaction setups . Compare kinetic isotope effects (KIEs) to distinguish between homolytic (azo bond cleavage) and heterolytic (tert-butyl elimination) mechanisms .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory results in catalytic applications of this compound?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace metal impurities in solvents). Reference methodologies from studies on tert-butyl spiro compounds, where batch-to-batch variability in purity (>95%) significantly impacted catalytic efficiency .

Q. How can researchers ensure ethical and reproducible data reporting for studies involving hazardous intermediates (e.g., tert-butyl azide)?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectral data and synthetic protocols in public repositories (e.g., PubChem ). Include detailed safety protocols, such as first-aid measures for inhalation exposure, as outlined in SDS guidelines for tert-butyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.